![molecular formula C15H20O5 B14369939 2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester CAS No. 94322-82-4](/img/structure/B14369939.png)
2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester is a chemical compound with the molecular formula C18H26O8S and a molecular weight of 402.46 g/mol . It is known for its unique structure, which includes a propenoic acid moiety linked to a phenoxyethoxyethoxyethyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester typically involves the esterification of 2-propenoic acid with 2-[2-(2-phenoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester is utilized in several scientific research fields:
Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active propenoic acid, which can then participate in various biochemical pathways. The phenoxyethoxyethoxyethyl group enhances the compound’s solubility and stability, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: Known for its use in polymer chemistry.
2-Propenoic acid, 2-methyl-, ethenyl ester: Used in the production of vinyl polymers.
2-Propenoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester: Utilized in the synthesis of hydrophilic polymers.
Uniqueness
2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester stands out due to its unique combination of a propenoic acid moiety and a phenoxyethoxyethoxyethyl ester group. This structure imparts distinctive chemical properties, such as enhanced solubility and stability, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
94322-82-4 |
|---|---|
Molekularformel |
C15H20O5 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-[2-(2-phenoxyethoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C15H20O5/c1-2-15(16)20-13-11-18-9-8-17-10-12-19-14-6-4-3-5-7-14/h2-7H,1,8-13H2 |
InChI-Schlüssel |
QGPQONQOUCBWJN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOCCOCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
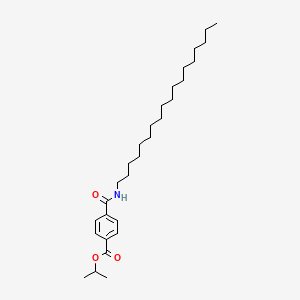
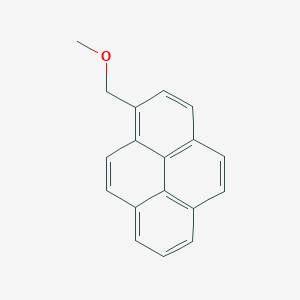
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
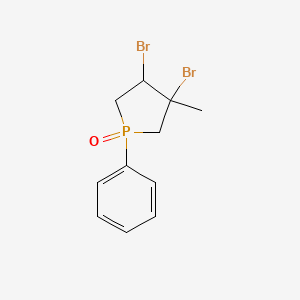

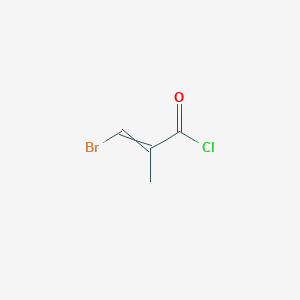
![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
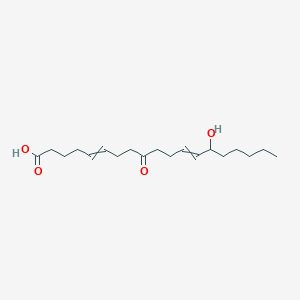
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
